molecular formula C8H6ClN3O B8503179 5-Chloro-3-hydrazonooxindole

5-Chloro-3-hydrazonooxindole

Cat. No.: B8503179
M. Wt: 195.60 g/mol
InChI Key: WJWHTYIDLLNJPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-3-hydrazonooxindole is a chloro-substituted oxindole derivative with a hydrazone functional group at the 3-position. These compounds are often utilized in pharmaceutical and agrochemical research due to their bioactivity, particularly as intermediates in synthesizing heterocyclic molecules .

Properties

Molecular Formula

C8H6ClN3O

Molecular Weight

195.60 g/mol

IUPAC Name

5-chloro-3-diazenyl-1H-indol-2-ol

InChI

InChI=1S/C8H6ClN3O/c9-4-1-2-6-5(3-4)7(12-10)8(13)11-6/h1-3,10-11,13H

InChI Key

WJWHTYIDLLNJPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=C(N2)O)N=N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Chemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Similarity Score (if available)
5-Chloroindole-3-carboxaldehyde 827-01-0 C₉H₆ClNO 179.61 Aldehyde, Indole
5-Chloro-2-methyl-4-isothiazolin-3-one 26172-55-4 C₄H₄ClNOS 149.60 Isothiazolinone, Chloro
4-Chloro-1H-indole-3-carboxylic acid 23872-36-8 C₉H₆ClNO₂ 195.60 Carboxylic acid, Indole 0.89
5-Chloroindole-2-carboxylic acid 827-01-0* C₉H₆ClNO₂ 195.60 Carboxylic acid, Indole

Key Observations :

  • 5-Chloroindole-3-carboxaldehyde features an aldehyde group, making it reactive in condensation reactions, whereas 5-Chloro-2-methyl-4-isothiazolin-3-one contains a sulfur-containing heterocycle, often used as a biocide .

Contrasts :

  • The isothiazolinone derivative demands stricter respiratory and dermal protection compared to indole aldehydes, reflecting its higher irritancy .
  • Carboxylic acid derivatives lack specific exposure limits, necessitating precautionary handling .

Physicochemical Data

Compound Name Melting Point (°C) Solubility Stability
5-Chloroindole-3-carboxaldehyde Not reported Soluble in organic solvents (e.g., DMSO, ethanol) Stable under inert atmosphere
5-Chloro-2-methyl-4-isothiazolin-3-one Not reported Partially soluble in water Degrades under strong UV light
4-Chloro-1H-indole-3-carboxylic acid Not reported Moderate aqueous solubility Stable at room temperature

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